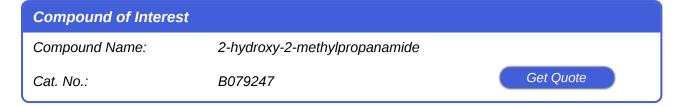


Application Notes and Protocols: 2-Hydroxy-2-methylpropanamide in Medicinal Chemistry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-methylpropanamide is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its inherent chemical functionalities, a hydroxyl group and an amide group, allow for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. This document provides an overview of its primary applications, focusing on its role in the development of Selective Androgen Receptor Modulators (SARMs) and its emerging potential in anticancer agent synthesis. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

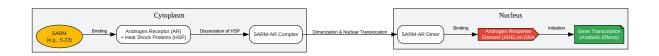
Application in Selective Androgen Receptor Modulators (SARMs)

Derivatives of **2-hydroxy-2-methylpropanamide** are prominent in the field of SARMs, which are compounds designed to selectively target androgen receptors in different tissues. This tissue selectivity aims to produce the anabolic effects of androgens in muscle and bone while minimizing androgenic side effects in tissues like the prostate.[1][2][3]

Mechanism of Action: Androgen Receptor Signaling



The therapeutic effects of **2-hydroxy-2-methylpropanamide**-derived SARMs are mediated through their interaction with the androgen receptor (AR), a ligand-activated transcription factor. Upon binding of a SARM to the AR in the cytoplasm, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Inside the nucleus, the SARM-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in anabolic processes.



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Figure 1: Simplified Androgen Receptor Signaling Pathway for SARMs.

Prominent Derivative: S-23

A well-characterized SARM derived from **2-hydroxy-2-methylpropanamide** is (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide, commonly known as S-23.[4] It is recognized for its high binding affinity to the androgen receptor and its potent anabolic effects observed in preclinical studies.[5][6]

Quantitative Data: In Vitro and In Vivo Activity

The following tables summarize the key quantitative data for S-23 and related compounds.

Table 1: In Vitro Androgen Receptor Binding Affinity



Compound	Ki (nM)	Reference
S-23	1.7 ± 0.2	[4][5][6]
Dihydrotestosterone (DHT)	0.45 ± 0.2	[4]
C-6 (precursor to S-23)	~4.9	[5]
RAD140	7	[5]
LGD-4033	~1	[5]

Table 2: In Vivo Anabolic and Androgenic Activity of S-23 in Castrated Rats

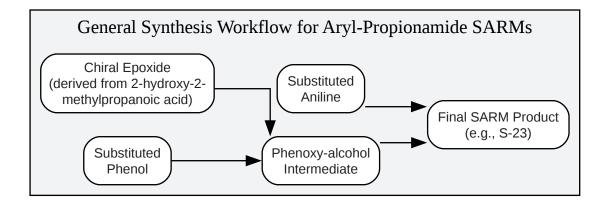
Data obtained after 14 days of subcutaneous administration. ED50 is the dose required to produce 50% of the maximal effect. Emax is the maximum observed effect as a percentage of intact controls.

Tissue	ED50 (mg/day)	Emax (% of Intact Control)	Reference
Prostate	0.43 ± 0.18	138 ± 21	[4][7]
Seminal Vesicles	0.41 ± 0.007	144 ± 1	[4][7]
Levator Ani Muscle	0.079 ± 0.010	129 ± 4	[4][7]

Experimental Protocols

The synthesis of S-23 and related aryl-propionamide SARMs generally follows established chemical procedures.[8] A key step involves the coupling of a substituted phenol with a chiral epoxide, followed by reaction with a substituted aniline. The synthesis procedures are based on methods described by Marhefka et al. (2004).[9]





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Figure 2: General synthetic workflow for aryl-propionamide SARMs.

Protocol: Androgen Receptor Competitive Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound to the androgen receptor.

- Preparation of AR Source:
 - Rat ventral prostate cytosol is a commonly used source of the androgen receptor.
 - Alternatively, a recombinant AR protein can be utilized.[10]
- Saturation Binding Experiment (to characterize the receptor preparation):
 - Incubate the AR preparation with increasing concentrations of a radiolabeled androgen (e.g., [3H]mibolerone or [3H]R1881).
 - Determine total and non-specific binding (in the presence of a high concentration of unlabeled androgen).
 - Calculate specific binding and determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) using Scatchard analysis.
- Competitive Binding Experiment:



- Incubate the AR preparation with a fixed concentration of the radiolabeled androgen and varying concentrations of the test compound (e.g., S-23).
- Include a positive control (e.g., unlabeled dihydrotestosterone).
- After incubation, separate bound from free radioligand (e.g., using hydroxylapatite or dextran-coated charcoal).
- Measure the radioactivity of the bound fraction using liquid scintillation counting.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Application in Anticancer Drug Discovery

The **2-hydroxy-2-methylpropanamide** scaffold is also being explored for the development of novel anticancer agents.[11] The structural versatility of this building block allows for the synthesis of diverse derivatives that can be screened for activity against various cancer cell lines.

Rationale for Anticancer Activity

While the precise mechanisms are still under investigation for many derivatives, the rationale for their exploration as anticancer agents often stems from their structural similarity to known bioactive molecules or their ability to interact with key cancer-related targets. For instance, some derivatives of **2-hydroxy-2-methylpropanamide** have been designed as inhibitors of transmembrane serine protease 4 (TMPRSS4), which is overexpressed in several cancers and correlates with poor prognosis.[11] Inhibition of TMPRSS4 has been shown to suppress cancer cell invasion, migration, and proliferation.[11]



Quantitative Data: In Vitro Anticancer Activity

The following table presents a selection of data for novel hydroxylated biphenyl compounds, which share some structural similarities with derivatives that could be synthesized from a **2-hydroxy-2-methylpropanamide** core, demonstrating the potential for such scaffolds in cancer research.

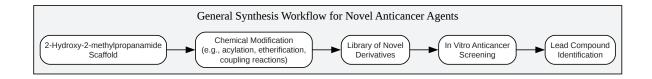
Table 3: In Vitro Antiproliferative Activity of Novel Hydroxylated Biphenyl Compounds Against Malignant Melanoma Cells

Compound	Cell Line	IC50 (μM)	Reference
Compound 11	Melanoma	1.7 ± 0.5	[12][13]
Compound 12	Melanoma	2.0 ± 0.7	[12][13]

Note: While not direct derivatives of **2-hydroxy-2-methylpropanamide**, these compounds illustrate the antiproliferative potential of related chemical scaffolds.

Experimental Protocols

The synthesis of novel derivatives for anticancer screening typically involves multi-step organic synthesis. A general workflow is outlined below.



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Figure 3: General workflow for the synthesis and screening of novel anticancer agents.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)



This protocol describes a common method for assessing the cytotoxic potential of newly synthesized compounds on cancer cell lines.

Cell Culture:

 Culture the desired cancer cell line (e.g., HepG-2, MCF-7) in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

· Cell Seeding:

- Harvest cells and seed them into 96-well plates at a predetermined density (e.g., 5 x 103 to 1 x 104 cells/well).
- Allow the cells to adhere overnight.

• Compound Treatment:

- Prepare a series of dilutions of the test compounds in the culture medium.
- Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.
- Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plates for a specified period (e.g., 48 or 72 hours).

MTT Assay:

- After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours.
- During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.



Data Analysis:

- Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Conclusion

2-Hydroxy-2-methylpropanamide is a valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of SARMs, particularly S-23, is well-documented, with preclinical data demonstrating potent and selective anabolic activity. The ongoing exploration of its derivatives as potential anticancer agents further highlights the importance of this chemical scaffold in the development of new therapeutics. The protocols and data presented herein provide a foundation for researchers to further investigate and exploit the potential of **2-hydroxy-2-methylpropanamide** in drug discovery.

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Methodological & Application





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